3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid
Description
3-(2,5-Dibromothiophene-3-sulfonamido)propanoic acid is a halogenated sulfonamide derivative featuring a propanoic acid backbone linked to a 2,5-dibromothiophene ring via a sulfonamide group. The compound’s structure combines a heteroaromatic thiophene core with bromine substituents, which confer unique electronic and steric properties. This compound may be synthesized via halogenation of precursor sulfonamides, as suggested by research on analogous phenyl-sulfamoyl derivatives . Its applications could span pharmaceuticals, agrochemicals, or materials science, though experimental validation is required.
Properties
IUPAC Name |
3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO4S2/c8-5-3-4(7(9)15-5)16(13,14)10-2-1-6(11)12/h3,10H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSPGDXCYXRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCCC(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent to introduce bromine atoms at the 2 and 5 positions.
Sulfonation: The brominated thiophene undergoes sulfonation to introduce the sulfonamide group.
Coupling with Propanoic Acid: The sulfonated thiophene is then coupled with propanoic acid under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms and thiophene ring contribute to the compound’s reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Key Comparisons:
- Halogenation vs. Fluorination : The target’s bromine substituents contrast with perfluorinated compounds’ inert C-F bonds . Bromine enhances electrophilicity, enabling nucleophilic substitution, while fluorine increases stability and environmental persistence.
- Thiophene vs.
- Functional Groups: The sulfonamide-carboxylic acid combination in the target and phenyl-sulfamoyl compounds suggests shared bioactivity mechanisms, such as enzyme inhibition, whereas thiophene-amino propanols prioritize amine-alcohol interactions.
Comparative Analysis of Physicochemical Properties
Table 2: Hypothetical Physicochemical Properties
Key Findings:
- Solubility : Bromine’s hydrophobicity may limit the target’s aqueous solubility compared to phenyl-sulfamoyl acids , though alcohol-containing analogs show improved solubility.
- Reactivity : The target’s bromine positions it for Suzuki couplings or cross-coupling reactions, unlike fluorine’s resistance to cleavage .
- Stability : Thiophene’s conjugation may stabilize the target against thermal degradation, though bromine’s lability could reduce stability relative to fluorinated analogs .
Table 3: Potential Bioactivity Profiles
Key Insights:
- The target’s sulfonamide group may enable inhibition of carbonic anhydrase or dihydropteroate synthase, akin to sulfonamide drugs . Bromine could enhance membrane penetration but reduce solubility.
- Perfluorinated compounds are environmentally persistent but lack direct bioactivity, while thiophene-amino derivatives target hormonal pathways, illustrating structural-activity divergence.
Biological Activity
3-(2,5-Dibromothiophene-3-sulfonamido)propanoic acid is a compound of interest due to its potential biological activities. Its structural features suggest that it may exhibit various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, summarizing key findings from research studies and case analyses.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₉H₈Br₂N₁O₃S
- Molecular Weight : 324.04 g/mol
The presence of the dibromothiophene moiety and sulfonamide group is crucial for its biological interactions.
Antibacterial Activity
Research has shown that sulfonamide derivatives often possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 29 µg/mL |
These results indicate that the compound may be effective against resistant strains, similar to established antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
- IC₅₀ Values : Ranged from 7 to 20 µM across different assays.
These findings suggest that the compound may interfere with critical molecular pathways involved in tumorigenesis, potentially targeting angiogenesis and cell signaling pathways .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound's anti-inflammatory effects have been investigated. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
| Enzyme Inhibition | Activity Level |
|---|---|
| COX-1 | Moderate |
| COX-2 | High |
This suggests a role for the compound in managing inflammatory conditions, possibly providing a therapeutic avenue for diseases characterized by excessive inflammation .
Case Studies
Several case studies have assessed the efficacy of compounds structurally related to this compound:
- Study on Antibacterial Efficacy :
- A study conducted on sulfonamide derivatives revealed that modifications in the thiophene ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
- Anticancer Screening :
- In vitro tests showed that a related compound exhibited an IC₅₀ value of 1.50 µM against leukemia cell lines, indicating strong cytotoxicity and potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
